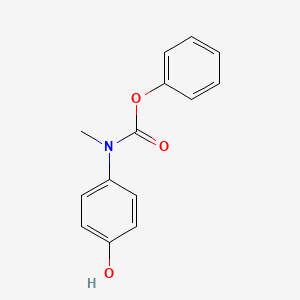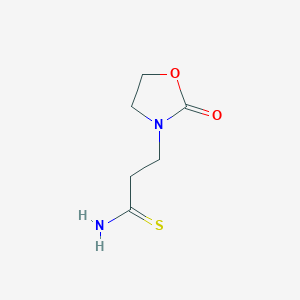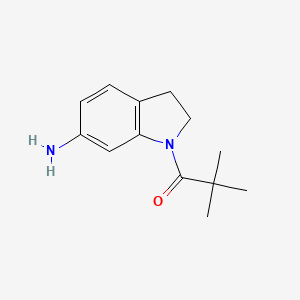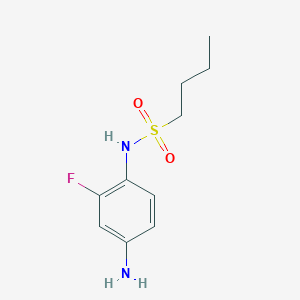
phenyl N-(4-hydroxyphenyl)-N-methylcarbamate
Vue d'ensemble
Description
Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate, commonly known as Carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a white crystalline solid that is soluble in water and is used to control pests in agriculture, forestry, and urban settings. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of pests, including aphids, beetles, caterpillars, and mites.
Applications De Recherche Scientifique
Herbicide Efficacy and Metabolism
Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate derivatives, such as phenmedipham, are used as herbicides, notably in sugar beet and strawberry cultivation. The metabolism of such substances in rats involves the cleavage of carbamate moieties, forming metabolites like methyl-N-(3-hydroxyphenyl)-carbamate, m-aminophenol, and hydroxyacetanilide. These metabolites are excreted in urine, with m-toluidine also detected as a metabolite, suggesting exposure through agricultural use (Schettgen, Weiss, & Angerer, 2001).
Anticancer Activity
Derivatives of phenyl N-(4-hydroxyphenyl)-N-methylcarbamate, specifically phenylcarbazole derivatives, have been synthesized and evaluated for their anticancer properties. These compounds showed marked cytotoxicity against CEM human leukemia cells, with IC(50) values in the 10-100 nM range, indicating potential as anticancer agents (Routier, Mérour, Dias, Lansiaux, Bailly, Lozach, & Meijer, 2006).
Environmental Degradation and Modifications
The environmental fate of methylcarbamate insecticides, including carbaryl and carbofuran, shows that they undergo hydrolysis, oxidation, dealkylation, and conjugation in biological systems, leading to the formation of various metabolites. These processes highlight the complex transformations these compounds undergo in nature, with implications for their persistence and toxicity in the environment (Knaak, 1971).
Propriétés
IUPAC Name |
phenyl N-(4-hydroxyphenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-15(11-7-9-12(16)10-8-11)14(17)18-13-5-3-2-4-6-13/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSSOXDICOVVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(4-hydroxyphenyl)-N-methylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Ethylsulfanyl)methyl]aniline](/img/structure/B1414687.png)
amine](/img/structure/B1414688.png)

![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)





amine](/img/structure/B1414705.png)
![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)
amine](/img/structure/B1414708.png)